

Spectroscopic Profile of 2,5,8-Nonanetrione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **2,5,8-nonanetrione** (CAS No: 38284-28-5), a trione of interest in various chemical and pharmaceutical research contexts. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in identification, characterization, and quality control. Detailed experimental protocols, where available, are also provided.

Spectroscopic Data Summary

The following tables summarize the known quantitative spectroscopic data for **2,5,8-nonanetrione**.

Table 1: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ^{13}C NMR spectrum provides key insights into the carbon framework of the molecule.

Carbon Atom	Chemical Shift (δ) [ppm]
C=O (C2, C5, C8)	207.2
CH ₂ (C3, C4, C6, C7)	37.8
CH ₃ (C1, C9)	29.9

Note: Data sourced from a spectrum provided by the Institute of Organic Chemistry, University of Vienna.[1]

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

While experimental ¹H NMR data with detailed assignments is not readily available in the public domain, predicted data offers valuable guidance for spectral interpretation.

Proton(s)	Predicted Chemical Shift (δ) [ppm]	Predicted Multiplicity
CH ₃ (H1, H9)	2.18	Singlet
CH ₂ (H3, H4, H6, H7)	2.75	Triplet

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in **2,5,8-nonenetrione**. The primary absorption of interest is the carbonyl (C=O) stretch.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	~1715	Strong
C-H Stretch (Alkyl)	2850-3000	Medium

Note: The characteristic C=O stretching frequency for a saturated ketone typically appears around 1715 cm⁻¹.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Property	Value
Molecular Formula	C ₉ H ₁₄ O ₃
Molecular Weight	170.21 g/mol
Exact Mass	170.0943 g/mol [2]
Key Fragment Ions	Data not available in searched resources.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,5,8-nonanetrione** are not explicitly available in the public domain. However, the following sections describe generalized protocols typical for the analysis of a tri-ketone compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2,5,8-nonanetrione** (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ¹H NMR: A standard one-pulse sequence would be used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: A proton-decoupled pulse sequence, such as zgpg30, would be employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0–220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

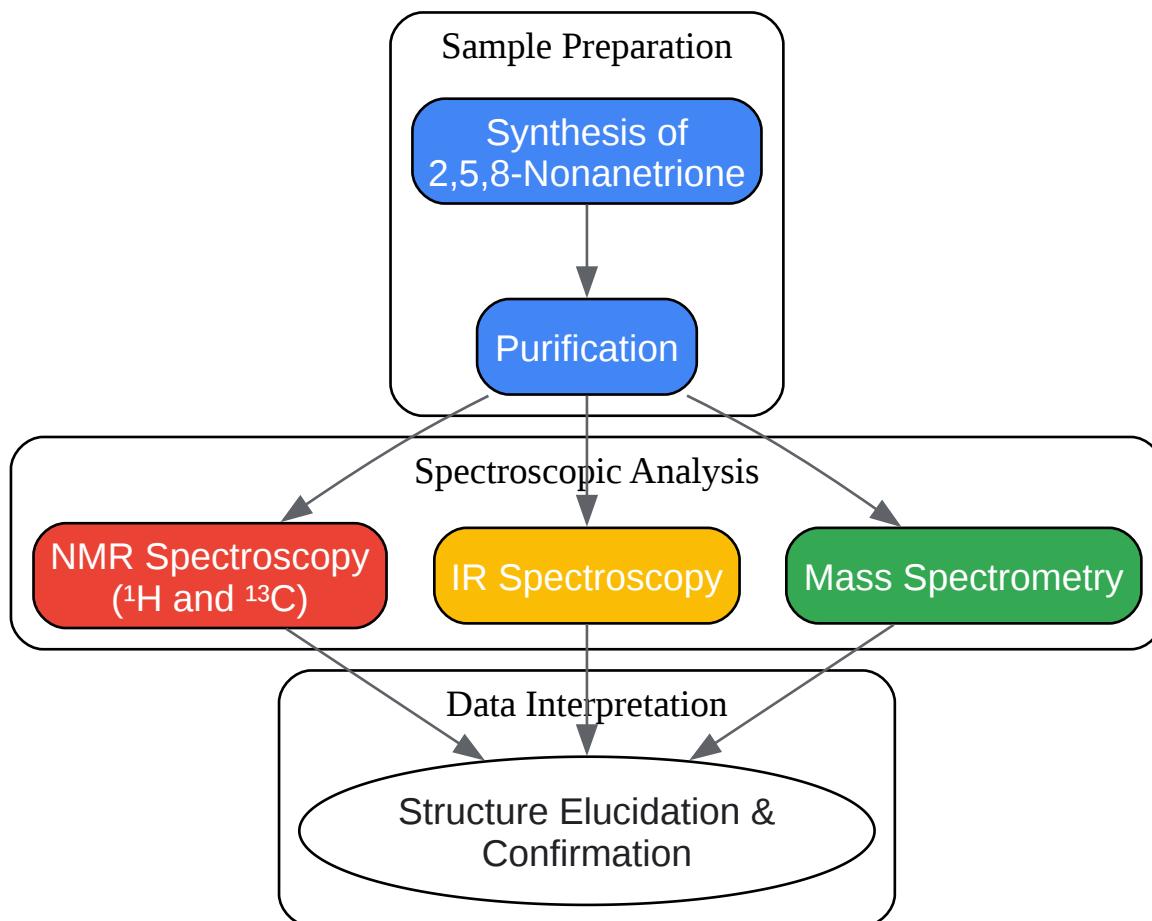
Sample Preparation: For a liquid sample like **2,5,8-nonanetrione**, the simplest method is to prepare a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin, uniform layer.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would be used.

- A background spectrum of the clean, empty salt plates is recorded.
- The sample is placed in the spectrometer's sample compartment.
- The infrared spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of **2,5,8-nonanetrione** would be prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample would typically be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).


Instrumentation and Data Acquisition:

- Ionization: Electron Ionization (EI) is a common technique for relatively small, volatile molecules. Electrospray Ionization (ESI) would be suitable if coupled with LC.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer could be used to separate the ions based on their mass-to-charge ratio (m/z).

- Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of the molecular ion and various fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) could be performed to fragment the molecular ion and analyze the resulting daughter ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,5,8-nonenetrione**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2,5,8-Nonanetrione**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5,8-Nonanetrione | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5,8-Nonanetrione | lookchem [lookchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,5,8-Nonanetrione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14170128#spectroscopic-data-nmr-ir-ms-for-2-5-8-nonanetrione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com